REACTION_CXSMILES
|
[NH:1]1[C:9]2[CH:8]=[CH:7]N=C[C:4]=2[CH:3]=[C:2]1[CH:10]=[O:11].[C-:12]#[N:13].[Na+].[CH3:15][OH:16]>[O-2].[O-2].[Mn+4]>[CH3:15][O:16][C:10]([C:2]1[NH:1][C:9]2[CH:8]=[CH:7][N:13]=[CH:12][C:4]=2[CH:3]=1)=[O:11] |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
3.24 g
|
Type
|
reactant
|
Smiles
|
N1C(=CC=2C=NC=CC21)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5.44 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
9.65 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Type
|
CUSTOM
|
Details
|
Stir the reaction mixture for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filter through Celite®
|
Type
|
ADDITION
|
Details
|
dilute with 500 ml EtOAc
|
Type
|
WASH
|
Details
|
Wash the organic layer with water (2×) and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over sodium carbonate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC=2C=NC=CC2N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.27 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |